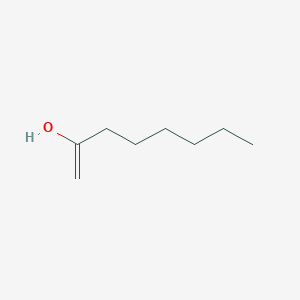

Oct-1-EN-2-OL

Description

Structure

3D Structure

Properties

CAS No. |

142382-43-2 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

oct-1-en-2-ol |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h9H,2-7H2,1H3 |

InChI Key |

LNGYMCOWZUPVOA-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=C)O |

Canonical SMILES |

CCCCCCC(=C)O |

Synonyms |

1-Octen-2-ol (9CI) |

Origin of Product |

United States |

Chemical Reactivity, Transformation Mechanisms, and Derivatives of Oct 1 En 2 Ol

Oxidative Transformations of the Hydroxyl Group

The secondary hydroxyl group in Oct-1-en-2-ol is susceptible to oxidation, yielding the corresponding α,β-unsaturated ketone, oct-1-en-2-one. This transformation is a common and synthetically useful reaction for allylic alcohols. The choice of oxidizing agent is crucial to selectively target the alcohol functionality without affecting the carbon-carbon double bond. Research on analogous unsaturated alcohols, such as (E)-oct-5-en-2-ol, demonstrates that various reagents can achieve this conversion effectively.

Common oxidizing agents employed for this type of transformation include chromium-based reagents. Pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO3) are frequently used for the oxidation of secondary alcohols to ketones under mild conditions that preserve other functional groups like alkenes. The reaction involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to produce the ketone.

Table 1: Oxidizing Agents for Allylic Alcohols

| Oxidizing Agent | Product from this compound | Typical Conditions | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Oct-1-en-2-one | Dichloromethane (CH₂Cl₂) solvent |

Reductive Pathways of the Double Bond and Hydroxyl Group

The dual functionality of this compound allows for selective reduction of either the carbon-carbon double bond or the carbonyl group of its oxidized counterpart, oct-1-en-2-one.

Catalytic hydrogenation is a primary method for the reduction of the alkene moiety. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂), the double bond of this compound can be saturated to produce octan-2-ol. evitachem.com This method is generally selective for the double bond, leaving the hydroxyl group intact.

Conversely, the carbonyl group of oct-1-en-2-one can be reduced back to the secondary alcohol, this compound. This transformation is typically achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Modern biochemical methods have also been developed for these reductive processes. Bienzymatic cascades using an ene-reductase (ERED) for the C=C double bond reduction and an alcohol dehydrogenase (ADH) for the carbonyl reduction offer high chemo-, regio-, and stereoselectivity under mild conditions. acs.org

Table 2: Reductive Pathways

| Starting Material | Reagent/Catalyst | Functional Group Targeted | Product | Reference |

|---|---|---|---|---|

| This compound | H₂ / Pd/C | Carbon-Carbon Double Bond | Octan-2-ol | evitachem.com |

| Oct-1-en-2-one | NaBH₄ or LiAlH₄ | Carbonyl Group | This compound | |

| α,β-Unsaturated Enones | Ene-Reductase (ERED) | Carbon-Carbon Double Bond | Saturated Ketone | acs.org |

Regioselective and Stereoselective Isomerization Reactions

The isomerization of allylic alcohols is a powerful, atom-economical reaction that transforms them into the corresponding carbonyl compounds. For this compound, this involves a 1,3-hydrogen shift to form the enol, which then tautomerizes to the more stable ketone, octan-2-one.

Isomerization of Allylic Alcohols to Ketones

This redox isomerization converts the readily available this compound into the synthetically valuable octan-2-one. uni-rostock.de The transformation is widely studied and can be catalyzed by a variety of transition metal complexes. mdpi.comresearchgate.netnih.gov The process is highly efficient and represents a key aspect of the reactivity of allylic alcohols.

Metal-Catalyzed Isomerization Processes (e.g., Cobalt, Ruthenium)

A diverse array of first-row and precious transition metals have been shown to effectively catalyze the isomerization of allylic alcohols. uni-rostock.de Complexes of rhodium, ruthenium, cobalt, and iron are particularly prominent in the literature. These catalysts operate through various mechanisms, often involving the formation of metal-hydride intermediates.

Studies on the closely related substrate oct-1-en-3-ol provide significant insight into the catalysts suitable for this transformation. For example, cobalt (II) pincer complexes have been screened and optimized for the isomerization of oct-1-en-3-ol to 3-octanone. researchgate.net Similarly, ruthenium-based catalysts, including half-sandwich cyclopentadienyl (B1206354) complexes, are highly active for this reaction, capable of achieving high turnover numbers and frequencies. uni-rostock.deresearchgate.net Iron complexes, valued for being earth-abundant, have also been developed as highly active catalysts for the isomerization of both allylic and homo-allylic alcohols. uni-rostock.denih.gov

Table 3: Metal Catalysts for Isomerization of Allylic Alcohols (Data from oct-1-en-3-ol analog)

| Metal Catalyst | Ligand System | Conditions | Product (from this compound) | Reference |

|---|---|---|---|---|

| Cobalt(II) | PNP Pincer Ligand | Ethanol (B145695), 120 °C | Octan-2-one | researchgate.net |

| Rhodium(I) | NHC/mtppms-Na | Water/Methanol, 80 °C | Octan-2-one | mdpi.com |

| Ruthenium(II) | Cyclopentadienyl (Cp) | Not specified | Octan-2-one | uni-rostock.deresearchgate.net |

| Iron(0) | (Cyclopentadienone)carbonyl | Methanol, K₂CO₃, 130 °C | Octan-2-one | nih.govcardiff.ac.uk |

Nucleophilic and Electrophilic Reactivity Studies

Hydroxyl Group Substitution Reactions

The hydroxyl group of an alcohol is inherently a poor leaving group (as HO⁻). masterorganicchemistry.commasterorganicchemistry.com Therefore, for nucleophilic substitution reactions to occur at the C-2 position of this compound, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid, which protonates the oxygen to form an alkyloxonium ion (R-OH₂⁺). masterorganicchemistry.commasterorganicchemistry.com The resulting water molecule is an excellent leaving group, facilitating substitution.

Alternatively, specific reagents can be used to replace the hydroxyl group directly. For instance, reacting an alcohol with thionyl chloride (SOCl₂) is a standard method for converting it into the corresponding alkyl chloride. evitachem.com In the case of this compound, this reaction would yield 2-chloro-oct-1-ene. Such reactions allow for the transformation of this compound into a variety of other derivatives, expanding its synthetic utility.

Detailed Reaction Mechanism Elucidation for this compound Transformations

The chemical reactivity of this compound, a secondary allylic alcohol, is primarily dictated by the interplay between its two functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). The location of the hydroxyl group at the allylic position (C-2) significantly influences the mechanisms of its transformations. Key reactions of this compound include oxidation of the alcohol, reduction of the alkene, and elimination of the alcohol group. The elucidation of these mechanisms provides insight into the formation of various derivatives.

Oxidation to Oct-1-en-2-one

The oxidation of a secondary alcohol like this compound to a ketone is a fundamental transformation in organic synthesis. Reagents such as Pyridinium chlorochromate (PCC) or a chromium trioxide (CrO₃) complex are commonly employed for this purpose to avoid over-oxidation. The reaction transforms the secondary alcohol into the corresponding α,β-unsaturated ketone, Oct-1-en-2-one.

The mechanism, when using a chromium (VI) reagent like PCC, generally proceeds as follows:

Formation of a Chromate Ester: The lone pair of electrons on the oxygen atom of the alcohol attacks the chromium atom of the oxidizing agent. A proton is subsequently transferred from the alcohol to one of the oxygen atoms on the chromium, leading to the formation of a chromate ester intermediate and a pyridinium ion.

E2-like Elimination: A base (which can be the pyridinium cation's conjugate base, pyridine (B92270), or another solvent molecule) abstracts the proton from the carbon bearing the oxygen (the carbinol carbon). Simultaneously, the C-H bond electrons move to form a new C=O double bond (the carbonyl group), and the O-Cr bond cleaves, with the electrons moving onto the chromium atom. This step is analogous to an E2 elimination reaction, where the chromium species acts as the leaving group. The chromium is reduced from Cr(VI) to Cr(IV) in the process.

This concerted mechanism is favored because it avoids the formation of a high-energy carbocation and selectively oxidizes the alcohol without affecting the C=C double bond.

Table 1: Key Steps in the Oxidation of this compound with PCC

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the alcohol's oxygen on the Chromium (VI) center of PCC. | Chromate ester of this compound |

| 2 | Proton transfer from the hydroxyl group to a pyridine ligand. | Protonated intermediate |

| 3 | Base-assisted abstraction of the carbinol proton. | Transition State |

| 4 | Concerted formation of the carbonyl double bond and cleavage of the O-Cr bond. | Oct-1-en-2-one and reduced chromium species |

Reduction of the Alkene: Catalytic Hydrogenation

While the hydroxyl group is typically the more reactive site for many reagents, the double bond of this compound can be selectively reduced through catalytic hydrogenation. This reaction converts the unsaturated alcohol into the saturated alcohol, Octan-2-ol.

The mechanism for catalytic hydrogenation involves a heterogeneous catalyst, commonly a noble metal like palladium (Pd), platinum (Pt), or nickel (Ni) supported on a high-surface-area material like carbon (C).

Adsorption of Reactants: Both the this compound molecule and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst. The interaction with the metal surface weakens the pi-bond of the alkene and the sigma-bond of the H₂ molecule.

Hydrogen Dissociation: The H-H bond breaks, and the hydrogen atoms become bonded to the metal surface.

Stepwise Hydrogen Addition: The adsorbed this compound molecule undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. The first hydrogen atom adds to one of the carbons of the former double bond, forming a half-hydrogenated intermediate that is still attached to the catalyst.

Second Hydrogen Addition and Desorption: The second hydrogen atom adds to the other carbon of the former double bond. This addition typically occurs on the same face of the original double bond (syn-addition). Following the addition of the second hydrogen, the resulting saturated molecule, Octan-2-ol, desorbs from the catalyst surface, freeing the active site for another reaction cycle.

Table 2: Research Findings on Catalytic Hydrogenation of Unsaturated Alcohols

| Catalyst System | Substrate Type | Key Finding |

| Palladium on Carbon (Pd/C) | Alkenyl Alcohols | High efficiency for C=C bond reduction with minimal effect on the alcohol group under standard temperature and pressure. |

| Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Alkynyl Alcohols | Used for selective reduction of alkynes to cis-alkenes; less common for alkene reduction but highlights catalyst's role in selectivity. |

| Nickel-based systems | Unsaturated Alcohols | Can produce mixtures of isomers and may require more forcing conditions than palladium or platinum catalysts. |

Acid-Catalyzed Dehydration (Elimination)

Treatment of this compound with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat leads to an elimination (dehydration) reaction, forming dienes. masterorganicchemistry.com Given that this compound is a secondary allylic alcohol, the reaction can proceed via an E1 mechanism due to the stability of the resulting allylic carbocation.

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group is protonated by the strong acid. This is a rapid and reversible step that converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). masterorganicchemistry.com

Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, resulting in the formation of a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between C-2 and C-4.

Deprotonation to Form Dienes: A weak base (such as H₂O or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon adjacent to the positively charged carbon. masterorganicchemistry.com Due to resonance, there are two primary carbocationic centers (C2 and C4), which can lead to different products.

Removal of a proton from C-1 would regenerate the starting material's double bond structure, which is not productive.

Removal of a proton from C-3 leads to the formation of a conjugated diene, Octa-1,3-diene.

Removal of a proton from C-5 (if the carbocation at C-4 is considered) would lead to Octa-2,4-diene.

The formation of the conjugated diene (Octa-1,3-diene) is generally favored due to its enhanced thermodynamic stability compared to isolated dienes. Zaitsev's rule suggests that the most substituted alkene will be the major product. masterorganicchemistry.com

Table 3: Intermediates and Products in the Dehydration of this compound

| Step | Mechanism Type | Key Intermediate | Potential Products |

| 1 | Acid-Base | Protonated alcohol (this compound-OH₂⁺) | - |

| 2 | Unimolecular (E1) | Resonance-stabilized allylic carbocation | - |

| 3 | Elimination | - | Octa-1,3-diene (conjugated), Octa-1,4-diene (non-conjugated) |

Advanced Characterization and Analytical Techniques for Oct 1 En 2 Ol Research

Chromatographic Separation and Quantification Methodologies

Chromatography is the cornerstone for separating individual components from a complex mixture. For a volatile compound like oct-1-en-2-ol, gas chromatography is the method of choice, offering high resolution and sensitivity.

Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column. For C8 unsaturated alcohols like this compound, a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., DB-Wax) or a mid-polarity column (e.g., DB-5MS), is often used to achieve separation from other volatile components. mdpi.comcleaninginstitute.org The instrument's oven temperature is programmed to increase gradually, allowing compounds to elute based on their boiling points and interaction with the stationary phase. mdpi.commdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS) represents a significant leap in analytical capability, especially for highly complex samples. researchgate.net This technique employs two columns with different stationary phase selectivities connected by a modulator. The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. This process generates a two-dimensional chromatogram with vastly increased peak capacity and enhanced sensitivity due to the in-space compression of the analyte bands. researchgate.netresearchgate.net For a sample containing numerous isomers, such as different C8 unsaturated alcohols, GC×GC can provide the necessary resolving power to separate them, which would be challenging with a single-column GC system. researchgate.netscispace.com This is crucial for distinguishing this compound from its more common isomers like 1-octen-3-ol (B46169).

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely integrated with GC for the analysis of volatile and semi-volatile compounds. edpsciences.org In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase above a solid or liquid sample) in a sealed vial. nih.gov Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the analytical column. scielo.br

The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For broad-spectrum analysis of VOCs, including alcohols and esters, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often employed due to its ability to adsorb a wide range of compounds. mdpi.comresearchgate.net The optimization of parameters like extraction time, temperature, and sample matrix properties (e.g., salt concentration) is essential for achieving high sensitivity and reproducibility. nih.govscielo.br

Table 1: Example of HS-SPME-GC Parameters for Volatile Alcohol Analysis This table presents typical parameters used for the analysis of volatile compounds in complex matrices, adaptable for this compound.

| Parameter | Setting | Source |

|---|---|---|

| HS-SPME | ||

| Fiber Type | DVB/CAR/PDMS, 50/30 µm | mdpi.com |

| Equilibration Time | 10 - 30 min | mdpi.comresearchgate.net |

| Extraction Temperature | 30 - 45 °C | scielo.brresearchgate.net |

| Extraction Time | 30 - 60 min | edpsciences.orgresearchgate.net |

| Desorption Temperature | 250 °C | mdpi.com |

| Gas Chromatography | ||

| Column | DB-Wax or VF-5ms (30-60m x 0.25mm x 0.25µm) | mdpi.comscielo.br |

| Carrier Gas | Helium, 1.0 - 1.2 mL/min | mdpi.comscielo.br |

| Oven Program | e.g., 40°C (6 min), ramp 2°C/min to 168°C | mdpi.com |

| Injector Mode | Splitless | mdpi.com |

Mass Spectrometric Identification and Structural Elucidation

While chromatography separates compounds, mass spectrometry (MS) provides the data necessary for their identification and structural elucidation by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

When coupled with GC, Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for compound identification. In the EI source, molecules eluting from the GC column are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible pattern. cleaninginstitute.org This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries (like NIST) for identification. scielo.br

For an unsaturated alcohol like this compound (C₈H₁₆O, molecular weight: 128.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128, although it may be weak due to the molecule's instability under EI conditions. More prominent peaks would correspond to characteristic fragments resulting from the loss of water (m/z 110), alkyl chains, and other rearrangements common to unsaturated alcohols. nih.govacs.org The analysis of fragmentation patterns of related isomers is often used to predict the spectra of less common compounds. researchgate.net

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization used for the real-time, online monitoring of VOCs with high sensitivity, often reaching parts-per-trillion (pptv) levels. ru.nlarm.gov The technique uses H₃O⁺ (hydronium) ions as the primary reagent ions. These ions are generated in an ion source and directed into a drift tube reactor containing the air sample. mdpi.com VOCs with a proton affinity higher than that of water (like most alcohols) undergo a soft proton-transfer reaction:

H₃O⁺ + VOC → [VOC+H]⁺ + H₂O

This soft ionization method minimizes fragmentation, meaning that for this compound (m/z 128.12), the primary ion detected would be the protonated molecule, [C₈H₁₆O+H]⁺, at m/z 129. ru.nl A key limitation is that PTR-MS cannot distinguish between isomers, as they have the same molecular weight. researchgate.net Therefore, a signal at m/z 129 could represent the sum of all C8 unsaturated alcohol isomers present. copernicus.org Despite this, its rapid response time (sub-second) makes it invaluable for applications like monitoring flavor release or atmospheric chemistry. arm.gov

For detecting trace-level residues of compounds in complex matrices, tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity compared to single-stage MS. copernicus.org In a GC-MS/MS system, a specific ion from the initial fragmentation (the precursor ion) is selected by the first mass analyzer. This precursor ion is then passed into a collision cell, where it is fragmented further by collision with an inert gas. The resulting product ions are then analyzed by a second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), creates a highly specific transition (precursor ion → product ion) for the target analyte. This specificity effectively filters out background noise from co-eluting matrix components, significantly lowering detection limits. copernicus.org While specific applications for this compound are not prominently documented, a method for its residue analysis would involve selecting its molecular ion (m/z 128) or a major fragment ion as the precursor and monitoring one of its characteristic product ions to confirm its presence at trace levels in food, environmental, or forensic samples.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structural confirmation of this compound. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting patterns (multiplicity) and coupling constants (J) in ¹H NMR reveal the connectivity of adjacent protons.

While specific, experimentally verified NMR data for this compound is not widely published, the spectral data for its close structural isomer, Oct-1-en-3-ol, offers valuable comparative insights. The key difference in the spectrum of this compound would be the position of the hydroxyl-bearing methine proton and carbon signals.

For this compound, the proton on the carbon bearing the hydroxyl group (C2) would appear as a multiplet, coupled to the protons on C1 and C3. The terminal vinyl protons on C1 would exhibit characteristic geminal and vicinal couplings, appearing as distinct multiplets in the olefinic region of the ¹H NMR spectrum. The carbons of the double bond (C1 and C2) would be evident in the ¹³C NMR spectrum in the typical alkene region (approx. 110-140 ppm), while the carbon attached to the hydroxyl group (C2) would appear further downfield (approx. 65-75 ppm) compared to the other aliphatic carbons.

Interactive Data Table: Representative NMR Data for the Related Isomer, Oct-1-en-3-ol nih.gov

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹³C | 141.5 | C1 (Vinyl CH) |

| ¹³C | 114.4 | C2 (Vinyl CH₂) |

| ¹³C | 73.2 | C3 (CH-OH) |

| ¹³C | 37.1 | C4 (CH₂) |

| ¹³C | 31.9 | C6 (CH₂) |

| ¹³C | 25.1 | C5 (CH₂) |

| ¹³C | 22.7 | C7 (CH₂) |

| ¹³C | 14.1 | C8 (CH₃) |

| ¹H | 5.70-5.89 | H1 (Vinyl CH) |

| ¹H | 5.03-5.30 | H2 (Vinyl CH₂) |

| ¹H | 4.05-4.12 | H3 (CH-OH) |

| ¹H | 1.29-1.54 | H4, H5, H6, H7 (Aliphatic CH₂) |

| ¹H | 0.89 | H8 (CH₃) |

| Note: This data is for Oct-1-en-3-ol and serves as a reference. The chemical shifts for this compound will differ, particularly for C1, C2, C3 and their attached protons. |

Beyond simple structural confirmation, advanced NMR techniques are pivotal for investigating the mechanisms of reactions involving allylic alcohols. These methods allow for the study of reaction kinetics, the identification of transient intermediates, and the elucidation of complex structural and stereochemical relationships. acs.orgnih.gov

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the molecule. researchgate.netresearchgate.net For instance, in studying the products of a reaction involving this compound, HMBC can be used to identify long-range (2-3 bond) correlations, helping to piece together molecular fragments or identify the site of a new bond formation. acs.org

In-situ NMR Monitoring: The progress of reactions, such as the iridium-catalyzed isomerization of allylic alcohols, can be monitored in real-time using in-situ NMR. diva-portal.org By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants and the appearance of products and intermediates, providing valuable kinetic data and mechanistic insights. acs.org This technique is essential for understanding reaction profiles, identifying catalyst resting states, and optimizing reaction conditions. nih.gov

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique that separates NMR signals based on the diffusion coefficient of molecules in solution, which is related to their size and shape. This can be used to analyze complex mixtures formed during a reaction, distinguishing between starting materials, products, catalysts, and intermediates without the need for physical separation.

These advanced methods provide a dynamic picture of chemical processes, moving beyond the static structural information provided by 1D NMR.

Other Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound, IR spectroscopy can quickly confirm the presence of the key hydroxyl (-OH) and alkene (C=C) functional groups. libretexts.org

The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching vibration of the alcohol group, typically in the region of 3200-3600 cm⁻¹. specac.com The presence of hydrogen bonding can influence the shape and position of this peak. Additionally, a medium-intensity absorption for the C=C stretch will appear around 1640-1680 cm⁻¹, and the C-O stretching vibration will be observed in the 1000-1200 cm⁻¹ region. wikipedia.org

Interactive Data Table: Expected Characteristic IR Absorptions for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkene | =C-H stretch | 3010-3095 | Medium |

| Alkane | C-H stretch | 2850-2960 | Strong |

| Alkene | C=C stretch | 1640-1680 | Medium |

| Alcohol | C-O stretch | 1000-1200 | Strong |

Theoretical and Computational Investigations of Oct 1 En 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of Oct-1-en-2-ol. nrel.gov These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule and how it might interact with other chemical species. nrel.gov

The electronic structure of a molecule dictates its reactivity. For instance, the presence of a double bond and a hydroxyl group in this compound creates regions of high electron density, which are susceptible to electrophilic attack. The hydroxyl group can also act as a hydrogen bond donor, influencing its interactions in various chemical environments.

Calculations can determine key electronic properties such as Mulliken charges and spin densities for radical species, which are crucial for understanding reaction mechanisms. nrel.gov The accuracy of these calculations is paramount, with methods like M06-2X/def2-TZVP being chosen for their balance of precision and computational cost. nrel.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H16O | PubChem nih.gov |

| Molecular Weight | 128.21 g/mol | PubChem nih.gov |

| XLogP3 | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Polar Surface Area | 20.2 Ų | PubChem nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Analysis and Molecular Modeling

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and their relative energies. upc.edu Due to the flexibility of its carbon chain, this compound can exist in numerous conformations. upc.edu Molecular modeling techniques are employed to explore this conformational space and identify the most stable structures. conicet.gov.ar

These methods treat the molecule as a system of atoms interacting through a force field, which is a set of equations and parameters describing the potential energy of the molecule as a function of its atomic coordinates. researchgate.net By minimizing this energy, the most stable conformations can be found. upc.edu Techniques like simulated annealing can be particularly effective in exploring the vast conformational landscape of flexible molecules. upc.edu The resulting models help in understanding how the molecule's shape influences its physical and chemical properties. conicet.gov.ar

Reaction Pathway and Transition State Calculations

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. dtic.mil These calculations help to identify the most likely reaction pathways by determining the energies of reactants, products, and, crucially, the transition states that connect them. rsc.org

A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. rsc.org Computational methods can locate these transition states and calculate their structures and energies. dtic.mil For example, in reactions such as oxidation or ozonolysis, theoretical studies can elucidate the step-by-step mechanism, including the formation of intermediates and the final products. researchgate.net Techniques like Variational Transition State Theory (VTST) can then be used to calculate the rate constants for these reactions. osti.gov

Structure-Reactivity Relationship Predictions

By combining the insights from electronic structure calculations and conformational analysis, it is possible to predict the structure-reactivity relationships for this compound. These relationships explain how the specific arrangement of atoms and functional groups in the molecule influences its chemical reactivity. researchgate.net

For instance, the position of the double bond relative to the hydroxyl group is a key determinant of its reactivity. The presence of the double bond at the 1-position and the hydroxyl group at the 2-position creates an allylic alcohol system. This arrangement can influence the course of reactions such as electrophilic additions or oxidations. The stereochemistry of the molecule, if chiral, can also play a significant role in its reactivity, a factor that can be explored through computational modeling. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dimethylphenol |

| 1-penten-3-ol |

| cis-2-penten-1-ol |

| trans-3-hexen-1-ol |

| 5-octyn-2-ol |

| (E)-5-octen-2-one |

| 5,6-octadiene |

| 2-methylbut-3-en-2-ol |

| 1-bromo-3-methylbut-2-ene |

| 3-methylbut-2-ene |

| verbenone |

| (3)-butyn-2-ol |

| E-CH2(OH)CHOO |

| dioxirane |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

| Lithium aluminium hydride |

| disiamylborane |

| Ozone |

| Hydrobromic acid |

| Sulfuric acid |

| Phosphoric acid |

| N-bromosuccinimide |

| Water |

| Formic acid |

| m-cresol |

| O2 |

| HO2 |

| OH radical |

| Br- |

| HBr |

| H2SO4 |

| H3PO4 |

| NBS |

| H2O |

This table is interactive. Click on the headers to sort the data.

Environmental Fate, Degradation Pathways, and Sustainability Aspects of Oct 1 En 2 Ol

Atmospheric Degradation Mechanisms

Once released into the atmosphere, Oct-1-en-2-ol is subject to various degradation processes, primarily driven by photochemical reactions.

The principal removal pathway for many VOCs, including alcohols like this compound, in the troposphere is their reaction with hydroxyl radicals (•OH). harvard.eduscielo.br These highly reactive radicals initiate the oxidation of organic compounds, acting as an atmospheric "detergent". harvard.edu The reaction of •OH with alcohols typically involves the abstraction of a hydrogen atom from a C-H bond, which is weaker than the O-H bond. scielo.brresearchgate.net

The rate of this reaction determines the atmospheric lifetime of the compound. For many alcohols, atmospheric half-lives due to reaction with •OH are on the order of hours to days. scielo.br For instance, the atmospheric half-life of ethanol (B145695) is about 2.5 days, while higher molecular weight alcohols can have half-lives ranging from 8 to 15 hours. scielo.br The specific rate constant for the reaction between this compound and •OH dictates its persistence in the atmosphere. While specific experimental data for this compound is limited, its structure as an unsaturated alcohol suggests a relatively short atmospheric lifetime. The presence of a double bond and a hydroxyl group provides reactive sites for •OH attack. journals.co.zarsc.org

Table 1: Estimated Atmospheric Half-Lives of Various Alcohols due to Reaction with Hydroxyl Radicals

| Alcohol | Estimated Atmospheric Half-Life |

| Methanol | ~1 week |

| Ethanol | ~2.5 days |

| Isopropanol (B130326) | ~3.2 days nih.gov |

| Higher Molecular Weight Alcohols | 8-15 hours scielo.br |

This table provides a general comparison of alcohol atmospheric half-lives. The specific half-life of this compound would require experimental determination.

Photochemical transformation involves both direct and indirect processes. Direct photolysis, the breakdown of a molecule by absorbing light, is a potential degradation pathway for compounds that can absorb sunlight. researchgate.net However, for many alcohols, the primary photochemical process is indirect, initiated by reactions with photochemically generated species like the hydroxyl radical. pops.int

The reaction of this compound with •OH leads to the formation of an alkyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical. harvard.edu The subsequent fate of this peroxy radical depends on various atmospheric conditions, including the levels of nitrogen oxides (NOx). harvard.edu These reactions are part of complex photochemical cycles that can contribute to the formation of ground-level ozone and other secondary air pollutants. rsc.org The presence of the double bond in this compound also makes it susceptible to reaction with ozone (O3) and the nitrate (B79036) radical (NO3), particularly at night, though the reaction with •OH is generally the dominant daytime loss process. rsc.org

The atmospheric oxidation of alcohols leads to the formation of carbonyl compounds such as aldehydes and ketones. scielo.brresearchgate.net For example, the oxidation of ethanol produces acetaldehyde, and the oxidation of 2-propanol yields acetone (B3395972). scielo.br

Given the structure of this compound, its degradation is expected to produce a variety of carbonyl compounds. Oxidation at the hydroxyl-bearing carbon would likely lead to the formation of a ketone. The cleavage of the carbon-carbon double bond by ozone or hydroxyl radicals can also generate smaller aldehydes and ketones. oregonstate.edu The specific carbonyl products formed will depend on the exact degradation pathway. These carbonyl compounds themselves have significant atmospheric implications, influencing local air quality and chemical cycles. copernicus.org

Biodegradation in Environmental Compartments

When this compound enters soil or water systems, biodegradation by microorganisms becomes a key removal process. miljodirektoratet.no Microorganisms can utilize organic compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. miljodirektoratet.no The rate and extent of biodegradation are influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of a suitable microbial community. miljodirektoratet.no

Environmental Persistence and Dissipation Studies

The environmental persistence of a chemical is determined by the combined rates of all degradation and transport processes. For this compound, its relatively high volatility suggests that a significant portion released to soil or water will partition to the atmosphere, where it undergoes rapid photochemical degradation. nih.gov

In soil and water, its persistence will be governed by the rate of biodegradation. rsc.org Studies on the dissipation of similar volatile compounds, like 1-octen-3-ol (B46169) in stored wheat, have shown that temperature can significantly affect their persistence, with half-lives varying dramatically with changing conditions. ebi.ac.uk For this compound, a combination of volatilization and biodegradation would likely lead to relatively low persistence in most environmental compartments.

Sustainable Management and Remediation Strategies for Chemical Substances

The sustainable management of volatile organic compounds like this compound focuses on minimizing their release into the environment and remediating contaminated sites. pumpanddredgesource.com Strategies include:

Source Reduction: Implementing processes that use smaller quantities of the chemical or substitute it with less harmful alternatives.

Emission Control Technologies: Using technologies like adsorption, thermal oxidation, or biofiltration to capture and destroy VOCs from industrial emissions. inspenet.com

Bioremediation: This approach utilizes microorganisms to degrade contaminants in soil and water. matterofgas.eu It is considered a cost-effective and environmentally friendly remediation technique. inspenet.com For sites contaminated with organic compounds, stimulating the activity of indigenous microorganisms or introducing specialized microbes can enhance the degradation process. researchgate.netmatterofgas.eu

Phytoremediation: Using plants to take up, contain, or degrade contaminants from soil and water.

The management of VOCs is a critical aspect of environmental protection and sustainable development, aiming to protect air and water quality and preserve ecosystem health. pumpanddredgesource.comfrontiersin.org

Industrial and Technological Applications of Oct 1 En 2 Ol and Its Derivatives

Use as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical structure of Oct-1-en-2-ol, featuring both an alkene and a secondary alcohol, makes it a valuable and versatile intermediate in organic synthesis. Allylic alcohols are an important functional group in chemistry, and their preparation and reactivity have long attracted the interest of synthetic organic chemists. umich.edu The presence of these two reactive sites allows for a wide range of chemical modifications, enabling the construction of more complex molecules. sioc-journal.cn

Direct nucleophilic substitution reactions of allylic alcohols are considered environmentally friendly as they generate only water as a byproduct. thieme-connect.com This "green" characteristic is a significant advantage in modern chemical synthesis. sioc-journal.cn The reactivity of the hydroxyl group allows for transformations such as oxidation to form the corresponding ketone, 1-octen-3-one, or esterification. The double bond can undergo various addition reactions, including hydrogenation to produce the saturated alcohol, 2-octanol, or epoxidation. wikipedia.org

The epoxidation of allylic alcohols, for instance, is a well-studied class of reactions that can proceed with high stereoselectivity, influenced by the hydroxyl group's ability to direct the oxidizing agent. wikipedia.org This controlled introduction of new functional groups makes compounds like this compound valuable starting materials for producing a diverse array of chemical structures for pharmaceuticals, agrochemicals, and other specialty areas. sioc-journal.cnresearchgate.net

Key Potential Reactions of this compound:

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Oxidation | PCC, Swern, etc. | α,β-Unsaturated Ketone (1-Octen-3-one) |

| Hydrogenation | H₂, Pd/C | Saturated Alcohol (2-Octanol) |

| Esterification | Carboxylic Acid, Acid Catalyst | Allylic Ester |

| Epoxidation | m-CPBA, Peroxy Acids | Epoxy Alcohol |

Applications in the Production of Specialty Chemicals and Polymers

While direct applications of this compound in large-scale polymer production are not extensively documented, its isomer, 1-octene (B94956), is a crucial component in the polymer industry and provides a model for the potential roles of C8 olefins.

Role as Comonomer in Polyethylene (B3416737) Production

The primary industrial application for the C8 alpha-olefin, 1-octene, is as a comonomer in the production of polyethylene. atomscientific.comwikipedia.org Specifically, it is used to produce linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). tristeps.comthermofisher.kr The incorporation of 1-octene as a comonomer introduces short-chain branches into the main polymer backbone, which disrupts the crystalline structure of the polyethylene.

This modification leads to polymers with improved properties, including:

High melt strength tristeps.com

Enhanced tensile properties and impact resistance tristeps.com

Superior environmental stress cracking resistance tristeps.com

Improved tear strength and flexibility tristeps.com

Linear low-density polyethylene may contain approximately 8–10% of comonomers like 1-octene, while high-density polyethylene uses around 2–4%. atomscientific.com The use of 1-octene is often preferred over other shorter-chain alpha-olefins because it yields mechanically superior LLDPE. core.ac.uk Production processes for ethylene (B1197577)/1-octene copolymers are predominantly carried out using a solution method due to the high boiling point of 1-octene. tristeps.com

Precursor for Linear Aldehydes and Fatty Alcohols via Oxo Synthesis

Another significant industrial use for the isomer 1-octene is as a feedstock for the production of linear aldehydes and fatty alcohols through hydroformylation, also known as the oxo synthesis. atomscientific.comwikipedia.org This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically based on cobalt or rhodium. researchgate.nettesisenred.net

The hydroformylation of 1-octene yields the C9 aldehyde, nonanal (B32974). atomscientific.comthermofisher.kr This aldehyde is a valuable intermediate that can be further processed:

Oxidation of nonanal produces the short-chain fatty acid, nonanoic acid. atomscientific.com

Hydrogenation of nonanal yields the fatty alcohol, 1-nonanol, which is widely used as a plasticizer. atomscientific.com

The oxo process is a cornerstone of industrial organic synthesis, producing millions of tons of aldehydes and alcohols annually. researchgate.net The reaction can be controlled to favor either linear or branched aldehydes, although for applications like plasticizers, the linear products are often more desirable. tesisenred.net

Integration into Sustainable Chemical Manufacturing Processes

The chemical industry is increasingly shifting towards sustainable manufacturing practices, driven by the need for environmentally friendly processes and renewable feedstocks. The use of compounds like this compound and its derivatives aligns with the principles of green chemistry.

Directly using allylic alcohols like this compound in nucleophilic substitution reactions is considered a green method because it avoids the generation of waste products associated with pre-functionalized substrates and produces water as the only byproduct. sioc-journal.cnthieme-connect.com Furthermore, the development of bio-based production routes for fatty alcohols offers a renewable alternative to traditional petrochemical synthesis. goldenagri.com.sgpalm-chemicals.com

Recent innovations focus on fermentation and biocatalysis to produce valuable chemicals. For instance, partnerships are being formed to develop fermentation technology platforms for the sustainable production of fatty alcohols from renewable sources like methanol, which can be derived from captured CO2 emissions. personalcaremagazine.combasf.com Such biotechnological approaches complement traditional chemistry and contribute to diversifying the renewable feedstock portfolio for the chemical industry. personalcaremagazine.com

Development of Biobased Chemicals from Renewable Resources

This compound has been identified as a naturally occurring compound in plants such as Perilla frutescens and Trigonella foenum-graecum. nih.gov This natural occurrence points to the potential for its production from renewable biological sources.

The production of fatty alcohols from renewable resources is a well-established and growing field. Historically, these alcohols were derived from plant-based oils like coconut and palm kernel oil through hydrogenation. goldenagri.com.sg Today, advanced biotechnological methods are being developed to produce fatty alcohols and other C8 chemicals.

Key bio-based production strategies include:

Fermentation of sugars: Using engineered microorganisms to convert glucose from sources like corn or sugarcane into specific alcohols. frontiersin.org

Conversion of bio-derived aldehydes: Catalytic processes are being developed to convert aldehydes derived from biomass into longer-chain alcohols suitable for fuels and chemicals. digitellinc.com

Engineered yeast platforms: Yeast, such as Ogataea polymorpha, has been engineered for the efficient production of fatty alcohols from methanol. dicp.ac.cn

Chain elongation from ethanol (B145695) and acetate (B1210297): Microbiomes are being explored to produce n-caprylate (a C8 carboxylate), which can be a precursor to C8 alcohols. biorxiv.org

Upgrading bio-alcohols: Processes exist to convert bio-based alcohols (C2-C8) into higher-value products like jet fuel, demonstrating the integration of bio-derived chemicals into existing supply chains. google.com

These developments highlight a clear trajectory towards producing a wide range of chemicals, including C8 alcohols like this compound, from sustainable, bio-based feedstocks, reducing reliance on fossil fuels. palm-chemicals.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.